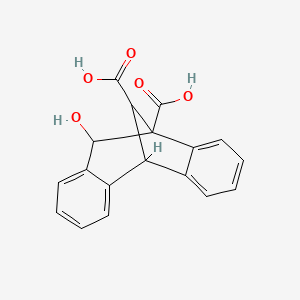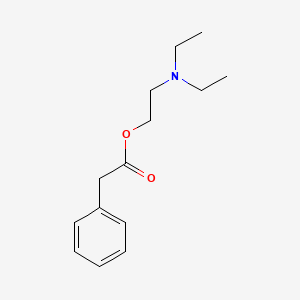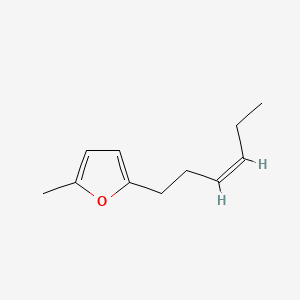
Phosphinothioic acid, dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothioic acid, dibutyl- is an organophosphorus compound characterized by the presence of a phosphorus-sulfur (P-S) bond. This compound is known for its significant biological activity, including its role as an inhibitor of acetylcholine esterase, making it useful in various agricultural applications such as pesticides, herbicides, and insecticides . Additionally, phosphinothioic acid, dibutyl- is recognized for its neurotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, dibutyl- can be synthesized through the sulfurization of H-phosphinates and secondary phosphine oxides. One common method involves the reaction of dibutylphosphine with sulfur to form the desired product . The reaction conditions typically include the use of a solvent such as toluene and a temperature range of 80-140°C .
Industrial Production Methods
Industrial production of phosphinothioic acid, dibutyl- often involves large-scale sulfurization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinothioic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and alkyl anions are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Dibutylphosphine.
Substitution: Various phosphine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinothioic acid, dibutyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinothioic acid, dibutyl- involves its interaction with acetylcholine esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to neurotoxic effects . The molecular targets include the active site of acetylcholine esterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
Phosphinothioic acid, dibutyl- can be compared with other similar compounds such as:
Phosphonothioates: These compounds also contain P-S bonds and are used in similar applications, but they differ in their specific chemical structures and reactivity.
Phosphinoselenoic acids: These compounds contain selenium instead of sulfur and are used as chiral solvating agents and precursors for chiral ionic liquids.
Phosphinothioic acid, dibutyl- stands out due to its specific inhibitory action on acetylcholine esterase and its versatile applications in both agricultural and scientific research .
Propiedades
Número CAS |
866-33-1 |
|---|---|
Fórmula molecular |
C8H19OPS |
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
dibutyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
Clave InChI |
PBDGFDJXGFNNNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=S)(CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


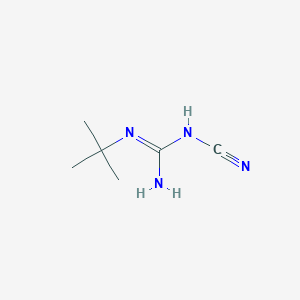
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
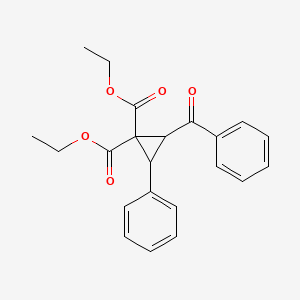
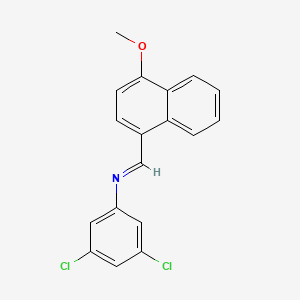
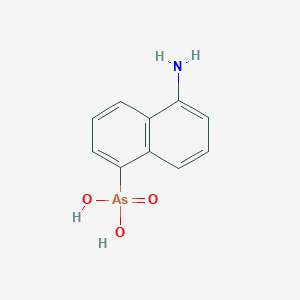
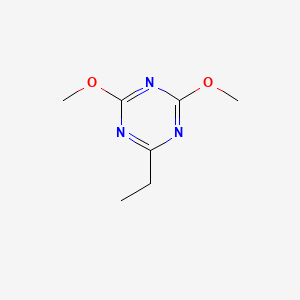
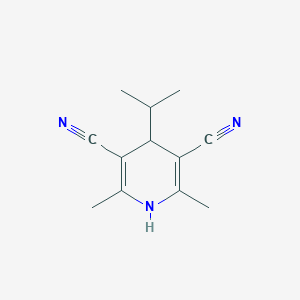
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)

